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2-(Pyrrolidin-1-yl)thiazole

Cat. No.: B1362008
M. Wt: 154.24 g/mol
InChI Key: MAVYKYRWYBBQGY-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)thiazole (CAS 24255-45-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 7 H 10 N 2 S and a molecular weight of 154.23 g/mol, this compound combines pyrrolidine and thiazole ring systems, scaffolds frequently found in bioactive molecules and natural products . This compound serves as a key scaffold in the synthesis of highly functionalized frameworks that have demonstrated promising biological activities. Research published in Tetrahedron has shown that such derivatives exhibit moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as interesting antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, which is responsible for tuberculosis . The versatility of the core structure also makes it a valuable building block for developing compounds with other potential pharmacological properties, including anticancer and antiproliferative activities, as noted in prior studies . For supply, this product is provided as a high-purity material for research purposes. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S B1362008 2-(Pyrrolidin-1-yl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVYKYRWYBBQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies of 2 Pyrrolidin 1 Yl Thiazole Frameworks

Established Synthetic Pathways for the 2-(Pyrrolidin-1-yl)thiazole Core

The synthesis of the this compound core has been approached through various methodologies, with a focus on efficiency and the ability to introduce molecular diversity.

One-Pot Synthetic Protocols for Thiazole (B1198619) Ring Formation

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. A notable one-pot procedure has been developed for the synthesis of 2-alkylamino-4-amino-5-aroylthiazoles, including the specific derivative, 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole. nih.gov This method has proven effective in producing compounds with significant biological activity. nih.gov

Another versatile approach involves the reaction of polysubstituted pyrrolidines with N-benzoylisothiocyanate, followed by a sequential reaction with α-bromo ketones in acetone (B3395972). mersin.edu.tr This two-step process, which can be considered a one-pot synthesis in practice as the intermediate is often used without purification, provides a concise route to highly functionalized this compound frameworks. mersin.edu.trresearchgate.net The general Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea (B124793) or its derivatives, remains a foundational method for forming the 2-aminothiazole (B372263) precursor, which can then be further elaborated. tandfonline.comtandfonline.com

A facile, three-component, and environmentally friendly protocol for synthesizing substituted 2-aminothiazoles has been reported, reacting α-nitro-epoxides, cyanamide, and sodium sulfide (B99878) at room temperature without any additives. tandfonline.com This method offers a green alternative for accessing key precursors to the target scaffold.

Table 1: Examples of One-Pot Syntheses for this compound and Related Precursors

Starting Materials Reagents & Conditions Product Yield (%) Reference
Dimethyl cyanodithioimidocarbonate, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, Pyrrolidine (B122466) 1. Na₂S·9H₂O, DMF, 70°C; 2. K₂CO₃, 50°C; 3. Pyrrolidine, 70°C 2-(Pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole Not Specified nih.gov
Polysubstituted prolinates, N-benzoylisothiocyanate, 2-bromo-4'-methoxyacetophenone (B141222) 1. Acetonitrile, reflux; 2. Acetone, reflux Highly functionalized 2-(pyrrolidin-1-yl)thiazoles 34-83% mersin.edu.tr
α-Nitro-epoxides, Cyanamide, Sodium sulfide nonahydrate n-Propanol, Room Temperature, 8h Substituted 2-aminothiazoles Good to Excellent tandfonline.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. researchgate.net While specific reports on the microwave-assisted synthesis of the parent this compound are not prevalent, the application of this technology to the synthesis of various thiazole derivatives is well-documented and suggests its potential applicability. researchgate.netnih.govnih.gov

For instance, microwave irradiation has been successfully employed for the iodine-mediated condensation of ketones with thiourea to produce 2-aminothiazoles, significantly reducing reaction times from hours to minutes and enhancing yields. researchgate.net Microwave heating has also been utilized in the one-pot, three-component synthesis of novel bioactive thiazolyl-pyridazinediones. nih.gov Furthermore, the synthesis of symmetrical thiazolo[5,4-d]thiazoles has been achieved through a microwave-activated condensation/oxidation sequence. rsc.org These examples highlight the utility of microwave assistance in the synthesis of the thiazole core, a key component of the target molecule. The N-alkylation of pyrrolidine-fused chlorins has also been efficiently carried out using microwave heating, demonstrating its utility in modifying pyrrolidine-containing systems. mdpi.com

Design and Synthesis of Functionalized this compound Derivatives

The biological activity of the this compound scaffold can be finely tuned by introducing various functional groups on both the pyrrolidine and thiazole rings.

Pyrrolidine Moiety Modifications and Substitutions

The pyrrolidine ring is a versatile component that can be readily modified to influence the properties of the final compound. A common strategy involves the synthesis of polysubstituted pyrrolidines, which are then used as building blocks for the construction of the this compound framework. mersin.edu.tr This approach allows for the introduction of a wide range of substituents on the pyrrolidine ring, which can impact the molecule's interaction with biological targets. frontiersin.org

For example, enantiomerically enriched prolinates with various substituents have been utilized to create a library of 2-(pyrrolidin-1-yl)thiazoles. mersin.edu.tr The stereochemistry and the nature of the substituents on the pyrrolidine ring are crucial for the biological activity of the resulting compounds. frontiersin.org The basicity and nucleophilicity of the pyrrolidine nitrogen can also be modulated by the substituents on the ring, which can be an important factor in drug-receptor interactions. nih.gov

Thiazole Ring Functionalization at C-4 and C-5 Positions

The C-4 and C-5 positions of the thiazole ring are prime sites for functionalization, and modifications at these positions have been shown to be critical for biological activity. nih.gov In the case of 2-(pyrrolidin-1-yl)-4-amino-5-aroylthiazoles, structure-activity relationship (SAR) studies have demonstrated that the combination of substituents at the C-2 and C-5 positions is essential for their potent antimicrotubule activity. nih.gov

Specifically, while the pyrrolidin-1-yl group at the C-2 position was found to be crucial, the nature of the aroyl group at the C-5 position significantly influenced the compound's potency. nih.gov The 3′,4′,5′-trimethoxybenzoyl moiety at the C-5 position was identified as being essential for high activity. nih.gov Replacement of this group with other benzoyl derivatives, such as 3′,4′-dimethoxybenzoyl or various isomeric methoxybenzoyl groups, led to a dramatic decrease in or complete loss of activity. nih.gov Similarly, the presence of an amino group at the C-4 position is a common feature in many biologically active thiazole derivatives. nih.gov

Table 2: Impact of C-5 Benzoyl Substitution on the Antiproliferative Activity of 2-(Pyrrolidin-1-yl)-4-aminothiazole Derivatives

C-5 Substituent Antiproliferative Activity (IC₅₀) Reference
3′,4′,5′-Trimethoxybenzoyl Submicromolar nih.gov
3′,4′-Dimethoxybenzoyl Inactive nih.gov
Isomeric Methoxybenzoyl Inactive nih.gov
4′-Chloro- and 4′-Bromobenzoyl Inactive nih.gov

Construction of Hybrid Heterocyclic Systems Incorporating this compound

The strategy of creating hybrid molecules by combining two or more bioactive heterocyclic scaffolds into a single entity is a rational approach in drug design. researchgate.net The this compound framework has been successfully incorporated into various hybrid systems to enhance or modulate biological activity.

One such example is the synthesis of hybrid molecules containing pyrrolidine, thiazole, and indole (B1671886) ring systems. mersin.edu.trfrontiersin.org The incorporation of an indole moiety has been shown to be beneficial from a biological standpoint. mersin.edu.tr Another important class of hybrid systems is the imidazo[2,1-b]thiazoles, which are known to possess a wide range of pharmacological activities, including antibacterial, antiviral, and antitubercular properties. researchgate.netmdpi.comnih.gov These fused heterocyclic systems can be synthesized from 2-aminothiazole precursors, which can bear the pyrrolidin-1-yl substituent. mdpi.comnih.gov The synthesis of these hybrids often involves the cyclocondensation of a substituted 2-aminothiazole with an α-haloketone or a related bifunctional electrophile. mdpi.com

Furthermore, the this compound scaffold has been linked to other heterocyclic systems such as pyrrole (B145914) and tetrazole to create novel hybrid structures with potential antimicrobial activities. nih.govresearchgate.net

Chemo-, Regio-, and Enantioselective Synthetic Approaches for this compound Analogues

The synthesis of structurally diverse and functionally optimized this compound analogues necessitates precise control over the chemical reactivity and spatial orientation of the reacting molecules. Consequently, the development of chemo-, regio-, and enantioselective synthetic methodologies is of paramount importance. These strategies enable the selective formation of a particular constitutional isomer or stereoisomer, which is crucial for establishing structure-activity relationships and for the development of therapeutically viable compounds.

A versatile and efficient two-step protocol has been developed for the synthesis of highly substituted this compound frameworks. mersin.edu.trua.es This methodology commences with the reaction of racemic or enantiomerically enriched pyrrolidines with benzoylisothiocyanate, followed by a sequential reaction with α-bromo ketones. mersin.edu.trua.es This approach has proven to be effective in generating a library of analogues and has also shed light on the factors governing the selectivity of the reaction.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound derivatives has been successfully achieved by employing enantiomerically enriched prolinate derivatives as the starting chiral pool. ua.es The synthetic route involves the reaction of these chiral pyrrolidines with N-benzoyl isothiocyanate in dry acetonitrile, which proceeds to afford the corresponding benzoylaminocarbo-N-thioylpyrrolidine intermediates in nearly quantitative yields. ua.es These intermediates, without further purification, are then subjected to cyclization with 2-bromo-4'-methoxyacetophenone in refluxing acetone to yield the desired enantiomerically enriched 2-(pyrrolidin-1-yl)thiazoles. ua.es A significant advantage of this method is the retention of the absolute configuration from the starting pyrrolidine to the final thiazole product. mersin.edu.tr

Chemoselectivity

The course of the reaction and the nature of the product obtained are highly dependent on the substitution pattern of the starting prolinate derivatives, demonstrating a notable degree of chemoselectivity. ua.es While many substituted prolinates yield the expected this compound, certain substrates favor an alternative intramolecular cyclization pathway, leading to the formation of thiohydantoin derivatives. mersin.edu.trua.es

For instance, the reaction of a prolinate derivative where the substituent at the R¹ position is a hydrogen atom resulted in the rapid cyclization of the intermediate to furnish N-benzoylthiohydantoin in a high yield. ua.es Similarly, a highly substituted nitroprolinate derivative also favored the formation of a debenzoylated thiohydantoin. ua.es This unpredictable behavior underscores the subtle electronic and steric influences of the substituents on the pyrrolidine ring in directing the reaction towards either thiazole or thiohydantoin formation. ua.es

The stability of the final this compound products was also found to be influenced by the substituents. Derivatives bearing a (3-indolyl)methyl, phenyl, or benzyl (B1604629) substituent at the R¹ position exhibited greater stability. ua.es

Regioselectivity

The regiochemical outcome of the thiazole ring formation can be controlled by the choice of solvent, highlighting a key aspect of regioselectivity in this synthetic strategy. ua.es When the cyclization of the benzoylaminocarbo-N-thioylpyrrolidine intermediate is carried out in refluxing acetone, the reaction proceeds to give the anticipated this compound derivatives. mersin.edu.trua.es

However, a switch in solvent from acetone to anhydrous methanol (B129727) results in the formation of 2,3-disubstituted thiazoles. ua.es This alternative reaction pathway is initiated by a debenzoylation of the starting compound, followed by a nucleophilic attack of the sulfur atom and subsequent cyclization. ua.es This solvent-dependent regioselectivity allows for the selective synthesis of different constitutional isomers from a common precursor.

The following tables summarize the detailed research findings on the synthesis of various this compound analogues, showcasing the yields and the influence of different starting materials on the product formation.

Table 1: Synthesis of Enantiomerically Enriched 2-(Pyrrolidin-1-yl)thiazoles and Thiohydantoins ua.es

EntryStarting Pyrrolidine (6)Product (5 or 8)Yield (%)
16aN-Bz-8a81
26b5b75
36c5c71
46d5d68
56e5e82
66f5f64
76g5g'43
86h5h'34
96i8i95

Table 2: Synthesis of Racemic 2-(Pyrrolidin-1-yl)thiazoles ua.es

EntryStarting Pyrrolidine (6)Intermediate (7) Yield (%)Final Product (5)Final Product Yield (%)
16j855j71
26k805k65
36l925l83
46m885m74
56n845n68
66o895o77

Biological and Pharmacological Investigations of 2 Pyrrolidin 1 Yl Thiazole Compounds

Antimicrobial Research Endeavors

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of 2-(pyrrolidin-1-yl)thiazole have been investigated for their efficacy against a variety of microorganisms, including bacteria and fungi.

The antibacterial potential of this compound compounds has been evaluated against both Gram-positive and Gram-negative bacterial strains, as well as against the causative agent of tuberculosis, Mycobacterium tuberculosis.

Several studies have demonstrated that certain this compound derivatives exhibit notable activity against Gram-positive bacteria. researchgate.netbiointerfaceresearch.com In one study, a 4-F-phenyl substituted derivative, referred to as compound (11), was found to be selectively active against Gram-positive strains. researchgate.netbiointerfaceresearch.com At a concentration of 400 µg, this compound produced significant zones of inhibition against Staphylococcus aureus (30.53 ± 0.42 mm) and Bacillus cereus (21.70 ± 0.36 mm). biointerfaceresearch.com Even at a lower concentration of 160 µg, it showed an inhibition zone of 8.97 ± 0.31 mm against B. cereus. biointerfaceresearch.com The selective efficacy of these compounds against Gram-positive bacteria is thought to be related to differences in the cell wall structure compared to Gram-negative bacteria. researchgate.netbiointerfaceresearch.com Another study on highly functionalized this compound frameworks reported moderate antibacterial activity against various bacterial strains. ua.es

Table 1: Antibacterial Activity of this compound Derivative (Compound 11) against Gram-Positive Bacteria

Compound Concentration (µg) Microorganism Inhibition Zone (mm)
Compound (11) 400 Staphylococcus aureus 30.53 ± 0.42
400 Bacillus cereus 21.70 ± 0.36
160 Bacillus cereus 8.97 ± 0.31
Gentamicin 10 Staphylococcus aureus 22.17 ± 0.47
10 Bacillus cereus 22.65 ± 0.21

In contrast to their activity against Gram-positive bacteria, this compound derivatives have generally shown a lack of significant activity against Gram-negative bacterial strains. researchgate.netbiointerfaceresearch.com For instance, the previously mentioned compound (11) did not produce any zone of inhibition against Escherichia coli and Salmonella typhimurium. researchgate.netbiointerfaceresearch.com This resistance is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a barrier, preventing the compounds from reaching their intracellular targets. researchgate.net Some studies have attempted to investigate if this lack of activity is due to permeability issues or efflux pumps. nih.gov

A significant area of investigation for this compound derivatives has been their potential as antitubercular agents. Research has shown that certain compounds in this class exhibit promising activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. ua.es One study reported that while the antibacterial activity of the screened compounds was moderate, they demonstrated good anti-TB activity. ua.es The Minimum Inhibitory Concentration (MIC) values for some of these compounds were in the range of 3.90-62.5 µg/mL. ua.es Specifically, compounds designated as 7k, 7l, and 7m showed the highest activities with MIC values between 3.90-7.81 µg/mL, which was better than the reference drug ethambutol (B1671381) in some cases. ua.es Other compounds such as 6j and 7n displayed moderate activity with MIC values of 20 µg/mL and 31.25 µg/mL, respectively. ua.es

Table 2: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound MIC (µg/mL)
7k, 7l, 7m 3.90 - 7.81
6j 20
7n 31.25
Other compounds 62.5
Isoniazid (B1672263) (Reference) Not specified in this range
Ethambutol (Reference) Not specified in this range

The antifungal potential of thiazole (B1198619) derivatives has also been a subject of research. Studies on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have shown very strong activity against clinical isolates of Candida albicans. nih.govnih.gov The MIC values for these derivatives ranged from 0.008 to 7.81 µg/mL, indicating potent antifungal efficacy. nih.govnih.gov The mechanism of action is suggested to be related to interference with the fungal cell wall structure or cell membrane. nih.gov The high lipophilicity of these derivatives is believed to contribute to their strong antifungal activity. nih.gov

Antibacterial Efficacy Studies

Anticancer Research Applications

In addition to their antimicrobial properties, thiazole-based compounds, including those with a pyrrolidine (B122466) moiety, have been explored for their potential as anticancer agents. nih.gov A study on novel pyridine-thiazole hybrid molecules revealed significant antiproliferative activity against a panel of 60 cancer cell lines. nih.gov One particular compound, designated as compound 4, inhibited the growth of all tested cancer cell lines by more than 50%. nih.gov Another study focused on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and their evaluation against A-549 lung cancer, Bel7402 liver cancer, and HCT-8 intestine cancer cell lines. mdpi.com Among the synthesized compounds, a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the second position of the heterocyclic ring showed the highest activity, with 48% inhibition against one of the cell lines. mdpi.com Further research into newly synthesized thiazole derivatives identified a compound, 4c, as the most active, with IC₅₀ values of 2.57 ± 0.16 µM in MCF-7 (breast cancer) and 7.26 ± 0.44 µM in HepG2 (liver cancer) cell lines, which were more potent than the standard drug Staurosporine. mdpi.com

Table 3: Cytotoxic Activity of Thiazole Derivative (Compound 4c)

Compound Cell Line IC₅₀ (µM)
4c MCF-7 2.57 ± 0.16
HepG2 7.26 ± 0.44
Staurosporine (Standard) MCF-7 6.77 ± 0.41
HepG2 8.4 ± 0.51

Cytotoxicity and Antiproliferative Activity in Various Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have demonstrated that this class of compounds exhibits significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

One area of focus has been the synthesis of thiazole-based pyrrolidine derivatives and their subsequent evaluation for antibacterial and cytotoxic activities. nih.gov In these studies, newly synthesized compounds were characterized and then tested against various cancer cell lines to determine their efficacy. For instance, some thiazole-based pyrrolidine derivatives have been shown to selectively inhibit the growth of Gram-positive bacteria with minimal toxicity to healthy mammalian cells. nih.gov

Furthermore, the integration of the this compound scaffold with other heterocyclic systems has yielded compounds with potent antiproliferative properties. For example, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against a panel of tumor cell lines, including those derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. researchgate.net Notably, certain derivatives displayed significant selectivity for cancer cells over normal human keratinocytes, suggesting a potential therapeutic window. researchgate.net

The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT assay, which measures cell viability. The results are typically reported as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Studies have reported IC50 values in the micromolar range for several this compound derivatives against various cancer cell lines, indicating their potential as effective cytotoxic agents. selleckchem.comresearchgate.net

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Pyridine-Thiazole Hybrid 3 HL-60 (Human promyelocytic leukemia) 0.57 researchgate.net
Pyridine-Thiazole Hybrid 4 NCI-H460 (Non-small cell lung cancer) Growth inhibition >50% researchgate.net
Pyridine-Thiazole Hybrid 4 LOX IMVI (Melanoma) Growth inhibition >50% researchgate.net
Pyridine-Thiazole Hybrid 4 Colo 205 (Colon cancer) Growth inhibition >50% researchgate.net
2-(2-benzyliden-hydrazinyl)-4-methylthiazole MDA-MB-231 (Breast cancer) 3.92 µg/mL selleckchem.com
2-(2-benzyliden-hydrazinyl)-4-methylthiazole HeLa (Cervical cancer) 11.4 µg/mL selleckchem.com
2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole HeLa (Cervical cancer) 11.1 µg/mL selleckchem.com
Pyridine-thiazole compound 7 MCF-7 (Breast cancer) 5.36 - 8.76 researchgate.net
Pyridine-thiazole compound 10 HepG2 (Liver carcinoma) 5.36 - 8.76 researchgate.net

Inhibition of Protein Kinases, including Ax1 and IGF-1R

While the broader class of thiazole-containing compounds has been extensively investigated as inhibitors of various protein kinases, specific data directly implicating the "this compound" scaffold as an inhibitor of Axl and IGF-1R kinases is not extensively detailed in the available research. The deregulation of protein kinases is a known factor in cancer development, making multi-targeting kinase inhibitors a significant strategy in cancer therapy. rsc.org Research into thiazole derivatives has shown promise in inhibiting kinases such as EGFR, VEGFR-2, and BRAFV600E. rsc.orgnih.gov

The Axl receptor tyrosine kinase is a known target in cancer therapy due to its high expression in various cancer cell lines. frontiersin.org Similarly, the insulin-like growth factor 1 receptor (IGF-1R) is a critical mediator of cell proliferation and survival, and its inhibition is a key area of cancer research. documentsdelivered.com While pyrrolidine-containing structures have been explored as isosteric replacements in IGF-1R and IR kinase inhibitors, and various thiazole derivatives have been identified as potent IGF-1R inhibitors, a direct link to the this compound core is not explicitly established in the provided context. documentsdelivered.comresearchgate.net

Tubulin Polymerization Inhibition and Mitotic Spindle Disruption

Several derivatives containing the thiazole nucleus have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. researchgate.netuni-freiburg.de Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, play a crucial role in the formation of the mitotic spindle during mitosis. researchgate.net Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death, making tubulin an attractive target for anticancer drug development. researchgate.net

Thiazole-containing compounds have been designed to interact with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly. uni-freiburg.de For instance, novel thiazole-naphthalene derivatives have been synthesized and shown to exhibit significant antiproliferative activity by inhibiting tubulin polymerization. researchgate.net One such compound demonstrated an IC50 value of 3.3 µM for tubulin polymerization inhibition, which was more potent than the reference drug colchicine (B1669291). researchgate.net Mechanistic studies have confirmed that these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. researchgate.net

The disruption of the mitotic spindle is a direct consequence of inhibiting tubulin polymerization. By preventing the formation of microtubules, these compounds effectively dismantle the machinery required for chromosome segregation, leading to a prolonged mitotic arrest that ultimately triggers programmed cell death.

Activity against Multidrug-Resistant Cancer Cells

The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. While direct studies focusing specifically on this compound's activity against MDR cancer cells are not detailed in the provided search results, the general class of thiazole derivatives has been investigated in this context. The ability of certain anticancer agents to overcome MDR is a critical area of research. Thiazole-containing compounds, due to their diverse mechanisms of action, including tubulin polymerization inhibition, hold potential for activity against cancer cells that have developed resistance to other chemotherapeutic agents.

Anti-inflammatory and Analgesic Properties

Beyond their anticancer activities, compounds featuring the this compound scaffold and related thiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of thiazole derivatives has been evaluated in established in vivo models, such as the carrageenan-induced rat paw edema test. This model is widely used to assess the acute anti-inflammatory effects of novel compounds. Oral administration of certain thiazolidine-2,4-dione analogs, which share a structural relationship with the thiazole core, has been shown to significantly inhibit paw edema in rats. For example, specific derivatives demonstrated a significant reduction in paw edema at various doses, comparable to the effects of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: In Vivo Anti-inflammatory Activity of Thiazole Analogs

Compound Model Dose (mg/kg, p.o.) Inhibition of Edema (%) Reference
AW 01 Carrageenan-induced rat paw edema 20 Significant
AW 05 Carrageenan-induced rat paw edema 20 Significant
Indomethacin Carrageenan-induced rat paw edema - 38.72
Celecoxib Carrageenan-induced rat paw edema - 27.32

In Vivo Analgesic Assays

The analgesic activity of thiazole derivatives has been investigated using in vivo models like the acetic acid-induced writhing test in mice. This assay assesses the peripheral analgesic effects of a compound by measuring the reduction in abdominal constrictions induced by an irritant. Oral administration of thiazolidine-2,4-dione analogs has been shown to produce significant analgesic effects at low doses. For instance, compounds AW 01 and AW 05 demonstrated a marked reduction in the number of writhes, with one derivative showing an inhibition of over 50% at a 20 mg/kg dose.

Table 3: In Vivo Analgesic Activity of Thiazole Analogs

Compound Model Dose (mg/kg, p.o.) Inhibition of Writhing (%) Reference
AW 01 Acetic acid-induced writhing 10 48.3
AW 05 Acetic acid-induced writhing 10 39.6
AW 01 Acetic acid-induced writhing 20 50.9
AW 05 Acetic acid-induced writhing 20 52.3
Indomethacin Acetic acid-induced writhing - >75
Celecoxib Acetic acid-induced writhing - 44.4

Anticonvulsant Studies

The therapeutic potential of compounds incorporating the this compound scaffold has been explored in the context of epilepsy treatment. Research into structurally related thiazole-based pyrrolidinones has provided valuable insights into their anticonvulsant effects.

A series of novel 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives were synthesized and evaluated for their anticonvulsant activity in established murine models, including the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests. researchgate.net These studies are crucial in the early stages of drug discovery for identifying compounds with the potential to manage different types of seizures. The neurotoxicity of promising compounds was also assessed using the rotarod test to determine their therapeutic index. researchgate.net

Among the synthesized compounds, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one emerged as a particularly potent agent. In the PTZ seizure model, this compound demonstrated a median effective dose (ED50) of 18.4 mg/kg. researchgate.net Its median toxic dose (TD50) was determined to be 170.2 mg/kg, resulting in a protective index (PI = TD50/ED50) of 9.2, which indicates a favorable safety margin. researchgate.net The structural difference in this analog, specifically the pyrrolidine ring attached to the thiazole moiety, is suggested to be a key contributor to its enhanced anticonvulsant activity. researchgate.net

Further investigations into novel pyrrolidin-2-one derivatives have also demonstrated their potential as anticonvulsant agents. nih.gov Studies utilizing the MES and PTZ seizure models have identified compounds with significant activity, suggesting that their mechanism of action may be related to their affinity for serotonergic or α1-adrenergic receptors, or through modulation of GABA-ergic activity. nih.gov

Table 1: Anticonvulsant Activity of a Lead Thiazole-Based Pyrrolidinone Compound researchgate.net

CompoundSeizure ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-onePentylenetetrazole (PTZ)18.4170.29.2

Antiviral Investigations

The broad biological activity of the this compound scaffold extends to the field of virology, with studies investigating its potential as an inhibitor of key viral enzymes.

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. mdpi.com They function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA. nih.gov

Research into novel heterocyclic compounds has identified several with promising anti-HIV activity. For instance, two novel classes of compounds, pyrrolobenzothiazepinones and pyrrolobenzoxazepinones, have been investigated as potential anti-AIDS drugs. nih.gov These compounds were found to inhibit the HIV-1 reverse transcriptase (RT) enzyme in vitro and prevent the cytopathogenicity of HIV-1 in T4 lymphocytes. nih.gov

Furthermore, the development of new thiazolidinone derivatives has yielded compounds with significant anti-HIV activity. nih.gov In one study, thirty new thiazolidinone derivatives bearing a sulfonamide group were designed and synthesized. nih.gov Several of these compounds exhibited good anti-HIV inhibitory activity, with two compounds, C1 and C2 , showing IC50 values of 0.18 μΜ and 0.12 μΜ, respectively, which were better than the reference drug nevirapine (B1678648) (IC50 0.31 μΜ). nih.gov These findings highlight the potential of thiazole-containing scaffolds in the design of novel and potent NNRTIs.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and has been a primary target for the development of antiviral drugs against COVID-19. mdpi.com The thiazole nucleus has been incorporated into various molecular scaffolds to explore their potential as Mpro inhibitors.

Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to the active site of the SARS-CoV-2 main protease (PDB ID: 6LU7). In one such study, a series of thiazole derivatives clubbed with pyridine (B92270) scaffolds were investigated. The docking scores for these compounds ranged from -5.8 to -8.6 kcal/mol. mdpi.com Notably, compound 8a from this series exhibited the highest binding affinity with a binding energy of -8.6 Kcal/mol. mdpi.com

In another study, thiazole/thiadiazole/benzothiazole-based thiazolidinone derivatives were evaluated as potential Mpro inhibitors. mdpi.com Several of these compounds demonstrated inhibitory activity, with compound k3 being the most potent, exhibiting an IC50 of 0.010 μΜ. mdpi.com These findings underscore the potential of thiazole-containing compounds as a promising scaffold for the development of future Mpro inhibitors. mdpi.com

Table 2: SARS-CoV-2 Mpro Inhibition by Thiazole Derivatives

Compound SeriesLead CompoundActivity MetricValueReference
Thiazole Clubbed Pyridine ScaffoldsCompound 8aBinding Energy (kcal/mol)-8.6 mdpi.com
Thiazole/Thiadiazole/Benzothiazole Based ThiazolidinonesCompound k3IC50 (µM)0.010 mdpi.com

Enzyme and Receptor Modulation Studies

Derivatives of this compound have also been investigated for their ability to modulate the activity of various enzymes and receptors, indicating their potential therapeutic applications in a range of diseases.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic agents for the management of Alzheimer's disease. A study focused on the synthesis of novel thiazolidin-4-ones and thiazinan-4-ones using 1-(2-aminoethyl)pyrrolidine (B145720) as a precursor, a molecule that shares structural similarities with the this compound scaffold. nih.gov The synthesized compounds were screened for their in vitro AChE inhibitory activity in the hippocampus and cerebral cortex of Wistar rats. nih.gov

Two compounds, 6a (2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one) and 6k (3-(2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyl)-1,3-thiazinan-4-one) , were identified as particularly potent inhibitors. researchgate.net These compounds exhibited the lowest IC50 values in both the hippocampus (5.20 and 4.46 μM, respectively) and the cerebral cortex (7.40 and 6.83 μM, respectively). researchgate.net These findings suggest that the incorporation of a pyrrolidine moiety is a promising strategy for the development of new AChE inhibitors. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolidine-Containing Thiazinan-4-ones researchgate.net

CompoundBrain RegionIC50 (µM)
6a (2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one)Hippocampus5.20
Cerebral Cortex7.40
6k (3-(2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyl)-1,3-thiazinan-4-one)Hippocampus4.46
Cerebral Cortex6.83

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. jetir.org The inhibition of DPP-IV prolongs the activity of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release. jetir.org

The therapeutic potential of the pyrrolidine scaffold has been explored in the context of DPP-IV inhibition. In one study, a series of compounds were synthesized, and 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine was identified as a DPP-IV inhibitor with an IC50 value of 3.73 μM. nih.gov This compound also demonstrated moderate antihyperglycemic activity. nih.gov

Furthermore, research into thiazolopyrimidine derivatives has shown their potential as DPP-IV inhibitors. jetir.org In a study where seven such derivatives were synthesized and evaluated, three compounds exhibited notable DPP-IV inhibitory activity. jetir.org These findings suggest that both the thiazole and pyrrolidine moieties can serve as important pharmacophores in the design of novel DPP-IV inhibitors.

Table 4: DPP-IV Inhibitory Activity of a Pyrrolidine-Containing Compound nih.gov

CompoundIC50 (µM)
1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine3.73

G Protein-Coupled Receptor (GPR119) Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a significant target in the research for treatments of type 2 diabetes and other metabolic disorders. nih.gov This receptor is predominantly expressed in pancreatic β-cells and gastrointestinal L-cells. nih.gov Activation of GPR119 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.gov

The therapeutic potential of GPR119 agonists has spurred the development of numerous small-molecule compounds. While direct studies focusing exclusively on the "this compound" scaffold as a GPR119 agonist are not extensively detailed in available literature, the broader class of thiazole derivatives has been a subject of interest in medicinal chemistry for creating such agonists. The structural features of the thiazole ring are considered valuable in designing molecules that can effectively interact with the GPR119 binding site. Research continues to explore various heterocyclic compounds to identify potent and orally active GPR119 agonists for managing glucose homeostasis. nih.govnih.gov

Kynurenine (B1673888) Aminotransferase II (KAT II) Modulation

Kynurenine aminotransferase II (KAT II) is a critical enzyme in the tryptophan catabolism pathway, responsible for the synthesis of kynurenic acid (KYNA) in the brain. plos.orgsemanticscholar.org Elevated levels of KYNA are associated with cognitive deficits and the pathophysiology of schizophrenia, making KAT II a prime therapeutic target for neurological disorders. nih.govnih.gov Inhibition of KAT II is a direct strategy to reduce brain KYNA levels. semanticscholar.orgnih.gov

Research into KAT II inhibitors has led to the exploration of various chemical scaffolds, including heterocyclic compounds. Thiazole-based derivatives have been identified as a promising class of KAT II inhibitors. nih.gov A study involving the design and synthesis of heterocyclic amino ketones predicted that these molecules could act as irreversible inhibitors of KAT II. nih.gov Subsequent in-vitro testing confirmed this hypothesis, with several thiazole-based compounds demonstrating significant inhibitory activity. nih.gov

One notable compound from this research, 2-alaninoyl-5-(4-fluorophenyl)thiazole, exhibited sub-micromolar inhibitory potency, highlighting the potential of the thiazole core in designing effective KAT II modulators. nih.gov

Table 1: Inhibitory Activity of Thiazole Derivatives against KAT II

Compound Structure IC50 (µM)
2-alaninoyl-5-(4-fluorophenyl)thiazole Thiazole-based amino ketone 0.097 nih.gov

This table showcases a leading thiazole-based KAT II inhibitor and its potent inhibitory concentration.

Prolyl Isomerase Pin1 Inhibition

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and signaling pathways. nih.govunits.it Overexpression of Pin1 is linked to various human cancers, and it is also implicated in other conditions like Alzheimer's disease, making it an attractive target for therapeutic intervention. nih.govresearchgate.net

A series of novel thiazole derivatives have been designed, synthesized, and evaluated for their ability to inhibit human Pin1. nih.gov Using a protease-coupled enzyme assay, researchers identified several thiazole compounds with potent Pin1 inhibitory activity, demonstrating IC50 values in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies revealed that thiazole derivatives bearing an oxalic acid group at the 4-position were particularly effective. nih.gov

Computational modeling, such as using the CDOCKER program, has been employed to predict the binding features of these inhibitors, providing insights for further optimization of thiazole derivatives as potent Pin1 inhibitors. nih.gov

Table 2: Pin1 Inhibitory Activity of a Thiazole Derivative

Compound Description IC50 (µM)
Compound 10b Thiazole derivative with an oxalic acid group 5.38 nih.gov

This table highlights the inhibitory concentration of a specific thiazole derivative against the Pin1 enzyme.

Other Pharmacological Activities

Antimalarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.gov Thiazole and pyrrolidine moieties are found in various biologically active compounds and have been incorporated into molecular hybrids to explore their therapeutic potential. researchgate.netnih.gov

In the search for fast-acting, multistage antimalarial agents, a series of pyridylvinylquinoline-triazole analogues were synthesized. nih.gov The in vitro inhibitory activities of these compounds were tested against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov The results indicated that the incorporation of a pyrrolidine functionality at the triazole ring resulted in good antimalarial activity, with compounds demonstrating EC50 values in the low micromolar range. nih.gov Similarly, piperazine-tethered thiazole compounds have also shown interesting antiplasmodial activity against the same strain. mdpi.com

Table 3: Antiplasmodial Activity of Pyrrolidine-Containing Hybrids

Compound ID Description EC50 (µM)
26 Pyridylvinylquinoline-triazole with pyrrolidine Low micromolar range nih.gov

This table presents the activity of a pyrrolidine-containing compound against a drug-resistant malaria strain.

Antidiabetic Research

Thiazole derivatives are a cornerstone in the development of antidiabetic agents. nih.gov The thiazole ring is a key structural component of well-known drugs such as pioglitazone (B448) and rosiglitazone, which primarily target PPARγ. rjptonline.orgrasayanjournal.co.in The pyrrolidine scaffold has also garnered significant attention for the development of novel molecules for the treatment of Diabetes Mellitus. researchgate.net

Research has expanded to investigate thiazole derivatives that target other enzymes and receptors involved in diabetes, including α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV). rasayanjournal.co.innih.gov The combination of thiazole and pyrrolidine moieties in a single molecule is an area of interest for creating new antidiabetic drug candidates with potentially improved efficacy and reduced side effects. nih.govresearchgate.net

Antioxidant Effects

Oxidative stress is implicated in the pathogenesis of numerous diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. Both thiazole and pyrrolidine derivatives have been investigated for their antioxidant potential. researchgate.netmdpi.com

Studies on various synthesized thiazole-based derivatives have demonstrated significant antioxidant activity. nih.gov For instance, certain compounds exhibited radical scavenging activity comparable to the reference antioxidant, Trolox. nih.gov Similarly, a series of pyrrolidin-2-one derivatives were synthesized and evaluated for their free radical scavenging ability using the DPPH method, with most of the synthesized compounds showing moderate to potent antioxidant activity. researchgate.net The investigation of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones also included evaluation of their antioxidant potential, further establishing the relevance of the thiazole core in designing antioxidant agents. nih.gov

Table 4: Antioxidant Activity of Thiazole Derivatives

Compound ID Radical Scavenging Activity (%) at 10 µM
11d 71 nih.gov
11f 73 nih.gov
Trolox (Reference) 78 nih.gov

This table compares the antioxidant capacity of selected thiazole derivatives to a standard antioxidant.

DNA Cleavage Activity

Extensive searches of scientific literature did not yield specific studies investigating the DNA cleavage activity of the compound this compound. While the broader class of thiazole-containing molecules has been a subject of interest for their interactions with DNA, research focusing explicitly on the DNA cleavage potential of this compound is not publicly available.

Investigations into various thiazole derivatives have shown that this heterocyclic scaffold can be incorporated into molecules with significant DNA cleavage capabilities. For instance, certain novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have demonstrated enhanced nuclease activity against pBR322 plasmid DNA upon irradiation. nih.gov Similarly, studies on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives revealed that these compounds can induce partial to complete DNA digestion at varying concentrations. researchgate.netnih.gov

Furthermore, research on hybrid molecules, such as those combining pyridine and thiazole moieties, has also explored DNA cleavage as a potential biological activity. researchgate.net These studies underscore the potential of the thiazole ring as a pharmacophore in the design of DNA-targeting agents. However, the specific contribution of a pyrrolidin-1-yl substituent at the 2-position of the thiazole ring to DNA cleavage has not been documented.

Without direct experimental evidence, it is not possible to provide detailed research findings or data tables on the DNA cleavage activity of this compound. Future research would be necessary to determine if this particular compound exhibits any capacity to cleave DNA and to understand the potential mechanisms involved.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Pyrrolidin 1 Yl Thiazole Analogues

Elucidation of Critical Pharmacophoric Features for Biological Potency

The biological potency of 2-(pyrrolidin-1-yl)thiazole analogues is fundamentally derived from the intrinsic properties of its two core heterocyclic components. The thiazole (B1198619) ring is a well-established pharmacophore present in numerous FDA-approved drugs and is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govglobalresearchonline.net Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for various non-covalent interactions with biological targets.

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, contributes significantly to the molecule's three-dimensional (3D) structure. nih.gov Unlike planar aromatic rings, the non-planar, puckered conformation of the pyrrolidine scaffold allows for a more precise spatial arrangement of substituents, enabling a better exploration of the pharmacophore space and potentially leading to stronger and more specific interactions with protein binding sites. nih.gov The nitrogen atom within the pyrrolidine ring also confers basicity, which can be critical for forming salt bridges or hydrogen bonds with target receptors. nih.gov The combination of the thiazole and pyrrolidine rings into a single molecular entity creates a hybrid pharmacophore that leverages the biological relevance of both structures. researchgate.net

Impact of Pyrrolidine Ring Substituents on Bioactivity and Selectivity

Modifications to the pyrrolidine ring have a profound impact on the bioactivity and selectivity of this compound analogues. The stereochemistry and spatial orientation of substituents are particularly critical, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.gov

One of the key aspects influenced by substituents is the ring's conformation, a phenomenon known as "pseudorotation". nih.gov The puckering of the pyrrolidine ring can be controlled by the inductive and stereoelectronic effects of its substituents, particularly at the C-4 position. nih.gov This conformational control is a powerful tool in drug design, as it "locks" the molecule into a specific 3D shape that may be more favorable for binding to a biological target. nih.gov

Research has demonstrated that specific substitution patterns on the pyrrolidine nucleus are beneficial for certain activities. For instance, in a series of compounds evaluated for antimycobacterial activity against M. tuberculosis, analogues possessing a combination of p-chlorophenyl, methoxycarbonyl, and (3-indolyl)methyl substituents around the pyrrolidine ring displayed the highest activity. ua.esnih.gov This highlights that complex, multi-substituted pyrrolidine moieties can be essential for achieving potent biological effects.

Table 1: Effect of Pyrrolidine Ring Substituents on Anti-TB Activity

Pyrrolidine Substituents Biological Activity Reference
p-Chlorophenyl, Methoxycarbonyl, (3-Indolyl)methyl High activity against M. tuberculosis ua.es

Influence of Thiazole Ring Substitutions on Therapeutic Efficacy

Substituents on the thiazole ring play an equally vital role in modulating the therapeutic efficacy of this class of compounds. The thiazole ring can be modified at various positions, with positions 2, 4, and 5 being the most common sites for substitution. nih.govresearchgate.net These modifications can influence factors such as target affinity, selectivity, and pharmacokinetic properties.

SAR studies have revealed clear trends regarding the types of substituents that enhance biological activity. For example, the attachment of substituted phenyl rings to the thiazole moiety is a common strategy. It has been observed that para-halogen-substituted phenyl groups on the thiazole ring are important for activity. nih.gov Specifically, a compound featuring a 4-fluorophenyl substituent on the thiazole ring demonstrated significant antibacterial activity against B. cereus and S. aureus. nih.gov

The nature of the substituent at position 4 of the thiazole scaffold can be critical. One study found that incorporating a 2-pyridyl ring at this position led to optimal antimycobacterial activity, while phenyl rings substituted with hydrophobic, electron-withdrawing groups were best for antiplasmodial activity. researchgate.net This demonstrates how thiazole ring substitutions can be tailored to target different pathogens.

Table 2: Influence of Thiazole Ring Substitutions on Bioactivity

Position on Thiazole Ring Substituent Resulting Bioactivity Reference
Position 4 4-Fluorophenyl Good antibacterial activity nih.gov
Position 4 2-Pyridyl ring Optimal antimycobacterial activity researchgate.net
Position 4 Phenyl with hydrophobic, electron-withdrawing groups Best antiplasmodial activity researchgate.net

Optimization Strategies for Enhanced Bioactivity and Target Affinity

The optimization of this compound analogues into potent drug candidates relies on strategies informed by comprehensive SAR studies. A primary strategy is the principle of pharmacophore hybridization, where the pyrrolidine-thiazole core is further elaborated with other known bioactive moieties to enhance target interaction. researchgate.net For example, the incorporation of an indole (B1671886) system, another privileged heterocyclic structure in medicinal chemistry, has proven beneficial from a biological standpoint. ua.es

Further optimization involves fine-tuning the electronic properties of the molecule. Introducing electron-donating groups to certain parts of the scaffold can enhance the capability of nitrogen atoms to act as hydrogen-bond acceptors, potentially increasing target affinity. researchgate.net

A systematic approach to optimization involves exploring the chemical space around the core scaffold by:

Varying substituents on the thiazole ring: Based on SAR data, introducing halogenated phenyl groups or other heterocyclic rings (like pyridine) at position 4 is a rational strategy. nih.govnih.govresearchgate.net

Modifying substituents on the pyrrolidine ring: Altering the size, stereochemistry, and electronic nature of substituents can control the ring's conformation and optimize interactions with the target. nih.gov The success of complex substituents like p-chlorophenyl and (3-indolyl)methyl suggests that exploring larger and more functionally diverse groups is a valid approach. ua.es

Altering the linker: While the core structure is a direct linkage between the pyrrolidine nitrogen and the C-2 position of the thiazole, introducing linkers or modifying the core connection could provide additional vectors for optimization, although this is less explored in the available literature for this specific scaffold.

By integrating these strategies, researchers can rationally design and synthesize new generations of this compound analogues with enhanced bioactivity and a more refined target affinity, moving them closer to potential therapeutic applications.

Computational Approaches in 2 Pyrrolidin 1 Yl Thiazole Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(pyrrolidin-1-yl)thiazole research, docking simulations are crucial for understanding how these ligands interact with specific biological targets, such as proteins or enzymes, which are implicated in various diseases.

The primary goal of molecular docking is to identify the most stable binding mode of a ligand within the active site of a target protein and to estimate the binding affinity. This affinity is often expressed as a docking score or binding energy, with lower energy values typically indicating a more stable interaction. For instance, in studies involving novel thiazole (B1198619) derivatives, molecular docking has been used to screen compounds against targets like Rho6 protein for anti-hepatic cancer activity or tubulin for anticancer effects. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein, often obtained from crystallographic databases like the Protein Data Bank (PDB). Docking software, such as AutoDock, then systematically explores various conformations and orientations of the ligand within the protein's binding pocket. journaljpri.com The interactions identified are critical for understanding the mechanism of action. These can include:

Hydrogen Bonds: Key interactions that provide specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Pi-Pi Stacking: Aromatic ring interactions that contribute to binding.

Arene-Cation Interactions: Electrostatic interactions involving aromatic rings. nih.gov

Research on thiazole-based compounds has demonstrated the power of this approach. For example, docking studies on 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, a related structure, helped elucidate its potential as an anticonvulsant agent. researchgate.net Similarly, simulations of new thiazole derivatives against the enzyme α-amylase have identified potential anti-diabetic agents, with the best-performing compounds showing strong binding affinities and stable interactions within the enzyme's active site. plos.org The binding energies and interacting residues identified in these studies provide a rational basis for designing more potent and selective inhibitors. journaljpri.commdpi.com

Target Protein Compound Type Observed Interactions Significance
Rho6Thiazole ConjugatesHydrogen bonds, Arene-cation interactionsPrediction of anti-hepatic cancer activity nih.gov
TubulinBis-thiazole compoundsIdentification of binding to the colchicine (B1669291) siteDesign of potential tubulin polymerization inhibitors nih.gov
α-AmylaseThiazolo[3,2-a]pyridine derivativesHydrogen bonds, Hydrophobic interactionsScreening for potential anti-diabetic agents plos.org
Casein Kinase IIThiazolidine-4-one derivativesDirect binding to the functional domainIdentification of potential antitubercular agents journaljpri.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov This approach is particularly valuable in optimizing the therapeutic potential of the this compound scaffold.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves several key steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled. For thiazole derivatives, this could involve their activity as antimicrobial, anticancer, or anti-inflammatory agents. ijpsdronline.comlaccei.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can be categorized as topological, electronic, geometric, and physicochemical descriptors. imist.ma

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation relating the descriptors to the biological activity. imist.maelsevierpure.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. ijpsdronline.comimist.ma

In the study of thiazole derivatives, 2D and 3D-QSAR models have been successfully developed. For example, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov Another study on thiazole derivatives as 5-lipoxygenase inhibitors for anti-inflammatory applications generated a 2D-QSAR model that could effectively predict the inhibitory activity of new compounds. laccei.org These models provide valuable insights into which molecular features are crucial for biological activity, allowing chemists to rationally modify the this compound structure to enhance its therapeutic effects. ijpsdronline.comimist.ma

QSAR Model Type Target Activity Key Findings/Descriptors Statistical Significance (Example)
2D-QSAR (MLR)PIN1 InhibitionMolar Refractivity (MR), LogP, ELUMO were significant descriptors. imist.maR² = 0.76, R²test = 0.78 imist.ma
2D-QSAR (ANN)PIN1 InhibitionArchitecture [4-10-1] provided superior performance. imist.maR² = 0.98, R²test = 0.98 imist.ma
2D/3D-QSARAntimicrobialElectrostatic effects and specific topological descriptors (T_C_C_4) were dominant. ijpsdronline.com2D: r² = 0.9521; 3D: q² = 0.8283 ijpsdronline.com
2D-QSARAntitubercularPolarizability, Electronegativity (MLFER_S, GATSe2), and Surface Area contributed positively. nih.govR² = 0.9092 nih.gov

Theoretical Studies on Electronic Structure and Aromaticity

Theoretical studies, primarily using quantum mechanics methods like Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and aromaticity of molecules like this compound. These calculations provide a detailed understanding of electron distribution, molecular orbitals, and reactivity, which are fundamental to a molecule's chemical behavior and its interactions with biological targets. researchgate.net

The electronic structure of the thiazole ring is of particular interest. Calculations of properties such as net charges, bond lengths, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and stability. Substituents on the thiazole ring, such as the pyrrolidine (B122466) group, can significantly influence these electronic properties. Electron-donating groups can destabilize the ring system and alter its aromaticity. researchgate.net

Computational Method Property Studied Key Insights for Thiazole Derivatives
Ab initio / DFTElectronic StructureCalculation of net charges, bond lengths, dipole moments, and HOMO-LUMO energies to predict reactivity. researchgate.net
DFT (B3LYP)Aromaticity (HOMA, NICS)Substituents can alter π-electron delocalization and affect the aromatic character of the heterocyclic ring. researchgate.net
DFT / MP2Molecular GeometrySubstituents (like pyrrolidine) can be non-coplanar with the heterocyclic ring, influencing conjugation. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify compounds with poor pharmacokinetic or toxicity profiles and reducing late-stage failures. plos.org For derivatives of this compound, these predictions are essential for assessing their potential as orally available drugs.

Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to have good membrane permeability and oral bioavailability.

Beyond simple rules, various online tools and software (e.g., SwissADME, pkCSM, PreADMET) are used to predict a wide range of ADMET parameters:

Absorption: Parameters like Caco-2 permeability (predicting intestinal absorption), and P-glycoprotein substrate potential are evaluated. plos.orgmdpi.com

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding, which affect how a drug is distributed throughout the body. plos.org

Metabolism: The models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 (CYP) family. mdpi.com

Excretion: While less commonly predicted, parameters related to renal clearance can be estimated.

Toxicity: Potential toxicities, such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity (liver injury), are screened. mdpi.comresearchgate.net

Studies on novel thiazole and thiadiazole derivatives often include a comprehensive in silico ADMET analysis. nih.govresearchgate.net These analyses have shown that many thiazole-based compounds possess favorable drug-like properties, obeying Lipinski's rule and showing good potential for intestinal absorption without significant toxicity flags, thereby marking them as promising candidates for further development. plos.orgrjptonline.org

ADMET Parameter Significance Prediction for Thiazole Derivatives (General Findings)
Absorption
Lipinski's Rule of FiveOral bioavailability likelihoodMany synthesized derivatives adhere to the rule. nih.gov
Caco-2 PermeabilityIntestinal absorption rateVaries, with some compounds showing high permeability. plos.org
Distribution
Blood-Brain Barrier (BBB)CNS penetrationSome derivatives are predicted to cross the BBB. plos.org
Metabolism
CYP450 InhibitionDrug-drug interaction potentialOften predicted to be non-inhibitors of major isoforms. mdpi.com
Toxicity
AMES ToxicityMutagenicity potentialGenerally predicted as non-mutagenic. mdpi.com
hERG InhibitionCardiotoxicity riskOften predicted as non-inhibitors. mdpi.com
HepatotoxicityLiver injury riskVariable, requires careful evaluation. mdpi.com

Mechanistic Elucidation of 2 Pyrrolidin 1 Yl Thiazole S Biological Actions

Investigations into Molecular Target Binding and Interaction Modes

The biological effects of 2-(pyrrolidin-1-yl)thiazole derivatives are predicated on their interaction with specific biomolecular targets. Research has identified several key proteins and enzymes whose functions are modulated by these compounds.

One of the primary targets for anticancer derivatives of this class is tubulin . nih.govnih.gov Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Certain thiazole (B1198619) derivatives disrupt the dynamic equilibrium of microtubule formation and degradation, a process vital for cell proliferation. nih.gov Molecular docking studies have indicated that these compounds can bind to the colchicine (B1669291) binding site of tubulin . nih.govnih.gov This interaction prevents the polymerization of tubulin heterodimers into microtubules, thereby inhibiting a crucial step in mitosis. nih.gov

For antibacterial applications, derivatives of the this compound scaffold have been found to target bacterial type II topoisomerases , such as DNA gyrase and topoisomerase IV . nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The 2-aminothiazole (B372263) moiety within these structures appears to be critical for DNA gyrase inhibition, containing an acceptor-donor interaction pattern that is a key requirement for this activity. nih.gov

Other identified molecular targets include:

Androgen Receptor (AR) : Novel N-(thiazol-2-yl) furanamide derivatives, which include a pyrrolidine (B122466) moiety, have been developed as potent antagonists of the Androgen Receptor's dimerization interface pocket (DIP), a promising approach for treating prostate cancer. acs.org

Cholinesterases : Certain 1,3-thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. academie-sciences.fr

The mode of interaction often involves a combination of hydrophobic interactions and hydrogen bonding within the target's binding pocket. For instance, the binding of thiazole derivatives to the colchicine site on tubulin is stabilized by interactions with key amino acid residues, such as βCys241. mdpi.com Similarly, the inhibition of DNA gyrase involves hydrophobic interactions of substituents on the pyrrole (B145914) ring with the enzyme's ATP-binding site. nih.gov

Cellular Pathway Modulation and Biological Response Induction

The binding of this compound derivatives to their molecular targets initiates a cascade of cellular events, leading to observable biological responses.

Anticancer Effects: The inhibition of tubulin polymerization has profound effects on cancer cells. By disrupting microtubule dynamics, these compounds trigger the following cellular responses:

Cell Cycle Arrest : The failure to form a functional mitotic spindle blocks cell division, leading to an arrest of the cell cycle in the G2/M phase. nih.gov

Apoptosis : Prolonged mitotic arrest activates cellular signaling pathways that induce programmed cell death, or apoptosis. nih.govmdpi.com This is a key mechanism by which tubulin-targeting agents eliminate rapidly proliferating cancer cells. nih.gov

The antiproliferative activity of these compounds has been demonstrated across various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. nih.govnih.gov

Table 1: Antiproliferative and Tubulin Polymerization Inhibition Activity of Selected Thiazole Derivatives

Antimicrobial Activity: The inhibition of bacterial DNA gyrase and topoisomerases results in potent antibacterial and antimycobacterial activity. Various studies have evaluated these compounds against a range of pathogens. nih.govmersin.edu.tr For example, certain this compound frameworks have shown good activity against Mycobacterium tuberculosis H37Rv strain. mersin.edu.tr Other derivatives have demonstrated selective antibacterial action against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. nih.govbiointerfaceresearch.com This selectivity may be attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of the latter acting as a barrier. biointerfaceresearch.comresearchgate.net

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Role of Specific Structural Moieties in Biological Recognition and Activity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, research has shown that specific structural components are critical for biological activity.

The substitution pattern on the thiazole ring and any associated phenyl rings significantly influences the compound's efficacy. In the context of antitubulin agents, a 3,4,5-trimethoxyphenyl (TMP) moiety is a recurring feature in many potent inhibitors that bind to the colchicine site, including natural products like combretastatin A-4. nih.govmdpi.com The incorporation of this TMP group into the thiazole scaffold is a key strategy for enhancing antiproliferative activity. nih.gov

SAR studies on various series of these compounds have revealed several key insights:

Substituents on Associated Phenyl Rings : For a series of thiazole-naphthalene derivatives, a compound featuring an ethoxy group at the 4-position of the phenyl ring was identified as the most active against cancer cell lines. nih.gov In another series of antimicrobial agents, the substitution with a p-bromophenyl group on the thiazole ring increased both antifungal and antituberculosis activities. nih.gov

The Pyrrolidine Moiety : In the development of Androgen Receptor antagonists, the replacement of a morpholine group with a pyrrolidine or a 3,3-difluoropyrrolidine moiety was shown to maintain or improve antagonistic activity. acs.org This highlights that the pyrrolidine ring itself is a key pharmacophoric element.

Substituents on the Thiazole Ring : For DNA gyrase inhibitors, the substituents on the pyrrole ring are pivotal, with bromine atoms contributing to favorable hydrophobic interactions within the binding pocket. nih.gov A free amine group on the thiazole ring can also be crucial for potent activity. nih.gov

These findings underscore that the biological activity of this compound derivatives is not solely dependent on the core scaffold but is finely tuned by the nature and position of various substituents, which dictate the compound's affinity and interaction mode with its specific molecular target.

Preclinical Pharmacological Evaluation of Lead 2 Pyrrolidin 1 Yl Thiazole Compounds

In Vivo Efficacy and Proof-of-Concept Studies in Disease Models

Lead compounds featuring the 2-(pyrrolidin-1-yl)thiazole scaffold have demonstrated notable in vivo efficacy in preclinical models of neurological disorders, as well as promising in vitro activity against microbial pathogens, establishing a solid proof-of-concept for their therapeutic potential.

In the realm of central nervous system disorders, a series of 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives were synthesized and evaluated for their anticonvulsant activity in murine models. nih.gov These studies utilized established seizure models, including the pentylenetetrazole (PTZ), picrotoxin (B1677862) (PIC), and maximal electroshock (MES) tests, to assess the compounds' ability to prevent or mitigate seizures.

One of the most potent compounds to emerge from this series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one . nih.govsemanticscholar.org In the PTZ-induced seizure model, this compound exhibited a median effective dose (ED50) of 18.4 mg/kg in mice. nih.govsemanticscholar.org The neurotoxicity of this compound was also assessed, with a median toxic dose (TD50) of 170.2 mg/kg, resulting in a protective index (PI = TD50/ED50) of 9.2. nih.govsemanticscholar.org A higher protective index is indicative of a more favorable safety margin for the compound's anticonvulsant effects.

Interactive Data Table: Anticonvulsant Activity of 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one in Mice

Parameter Value Seizure Model
Median Effective Dose (ED50) 18.4 mg/kg Pentylenetetrazole (PTZ)
Median Toxic Dose (TD50) 170.2 mg/kg Not specified in provided context
Protective Index (PI) 9.2 Not specified in provided context

Furthermore, the this compound framework has been investigated for its antimicrobial properties. A study focused on highly functionalized this compound derivatives demonstrated their potential as antibacterial and antimycobacterial agents. mdpi.comua.es The in vitro efficacy of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis H37Rv. mdpi.comua.es

Several of the synthesized compounds displayed moderate to good activity, with minimum inhibitory concentration (MIC) values in the range of 3.90 to 62.5 µg/mL against M. tuberculosis. mdpi.comua.es Notably, some of these derivatives exhibited better in vitro activity than the standard reference drug ethambutol (B1671381). mdpi.comua.es While these findings are from in vitro studies, they provide a strong proof-of-concept for the potential development of this compound-based compounds as novel antimicrobial agents.

Interactive Data Table: In Vitro Antimycobacterial Activity of Selected this compound Derivatives

Compound Type Target Organism MIC Range (µg/mL)
Functionalized 2-(pyrrolidin-1-yl)thiazoles Mycobacterium tuberculosis H37Rv 3.90 - 62.5

Pharmacokinetic Profiling and Disposition Studies

The preclinical evaluation of a drug candidate's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to understanding its disposition within a biological system. While comprehensive in vivo pharmacokinetic data for the this compound class of compounds are not extensively available in the public domain, some insights can be gleaned from related studies on thiazole-containing molecules and in silico predictions.

Studies on the metabolism of acetamidothiazoles in rats have indicated that a primary metabolic pathway involves the fission of the thiazole (B1198619) ring, leading to the formation of acetylthiohydantoic acids. This suggests that the thiazole moiety within the this compound structure could be susceptible to similar metabolic transformations.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screenings have been conducted on some thiazole-based derivatives. For a series of thiazole-based furan (B31954) derivatives, computational models predicted promising oral bioavailability and drug-likeness properties. Similarly, in silico studies of certain thiazolidine-2,4-dione derivatives suggested good oral bioavailability and low toxicity for some of the analyzed compounds. These computational predictions, while useful for guiding initial drug design, require experimental validation through in vivo pharmacokinetic studies.

To date, specific in vivo pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), clearance, and bioavailability for lead compounds with the core this compound structure have not been reported in the reviewed literature. Further preclinical research is necessary to elucidate the complete pharmacokinetic profile of this class of compounds in animal models.

Safety and Toxicology Assessments in Preclinical Models

Preclinical safety and toxicology studies are fundamental for identifying potential adverse effects of a new chemical entity. For the this compound class and related thiazole derivatives, preliminary toxicological data have been generated through both in vitro and in vivo models.

In vitro cytotoxicity studies have been performed on a series of thiazole-pyrrolidine derivatives using L929 mouse fibroblast cells. These studies are crucial for assessing the general toxicity of compounds at a cellular level. The results indicated that while some compounds exhibited dose-dependent reductions in cell viability, others, such as a 4-F-phenyl derivative, were found to have minimal toxicity at concentrations where they displayed antibacterial activity.

An acute oral toxicity study was conducted on a thiazole derivative in a Syrian hamster model. This study aimed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity. The LD50 of the tested compound was established, and the study revealed that at high doses, the compound could induce significant damage to the liver and kidneys. Histopathological examination of these organs showed evidence of cellular damage, indicating that these are potential target organs for the toxicity of this particular thiazole derivative.

Interactive Data Table: Summary of Preclinical Safety Findings for Thiazole Derivatives

Study Type Model Key Findings
Cytotoxicity L929 mouse fibroblast cells Some compounds showed dose-dependent cytotoxicity; a 4-F-phenyl derivative exhibited low toxicity.
Acute Oral Toxicity Syrian hamster Determined LD50; identified liver and kidneys as target organs for toxicity at high doses.

These initial safety assessments provide valuable information regarding the potential toxicological profile of this compound and related compounds. However, more comprehensive toxicology studies, including repeated-dose toxicity and genotoxicity assays, are required to fully characterize the safety profile of lead candidates before they can advance to clinical development.

Challenges, Future Perspectives, and Therapeutic Development of 2 Pyrrolidin 1 Yl Thiazole Derivatives

Current Limitations and Gaps in 2-(Pyrrolidin-1-yl)thiazole Research

Despite the promising bioactivities, research on this compound derivatives faces several hurdles that currently limit their therapeutic translation.

Another limitation is the potency and spectrum of activity . While many derivatives exhibit antibacterial and antimycobacterial properties, their activity is often described as moderate when compared to established reference drugs like isoniazid (B1672263) and ethambutol (B1671381). mersin.edu.trua.es Furthermore, some compounds show selective activity, inhibiting Gram-positive bacteria but proving ineffective against Gram-negative strains. biointerfaceresearch.combohrium.com This narrow spectrum can be attributed to the structural differences in the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria which acts as a barrier. biointerfaceresearch.com

Synthetic challenges also present a gap in the research. The synthesis of these complex heterocyclic systems can be unpredictable, with spontaneous cyclization of intermediates sometimes occurring, which can affect the yield and purity of the desired product. mersin.edu.trua.es Additionally, achieving enantiomerically pure forms of some derivatives has proven difficult, which is a critical aspect for developing selective and safe drug candidates. ua.es

Finally, there is a limited scope of biological investigation . The majority of current research has focused on the antibacterial and, to a lesser extent, anticancer and anticonvulsant activities. mersin.edu.trresearchgate.netnih.gov The full therapeutic potential of the this compound scaffold remains largely unexplored, with a need for broader screening against diverse biological targets.

Emerging Trends and Novel Applications of the this compound Scaffold

The versatility of the this compound scaffold is driving several emerging trends and opening avenues for novel applications beyond traditional antimicrobial agents.

A key trend is the development of hybrid molecules . By incorporating other pharmacologically active moieties, such as indole (B1671886), researchers aim to create hybrid compounds with enhanced or synergistic biological effects. ua.es This molecular hybridization strategy has shown promise in improving the stability and activity of the parent scaffold. mersin.edu.trnih.gov

There is growing interest in exploring this scaffold for anticancer therapies . One study highlighted a 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole derivative that exhibited potent submicromolar activity against various cancer cell lines by inhibiting tubulin polymerization at the colchicine (B1669291) binding site. nih.gov Structure-activity relationship (SAR) studies in this research emphasized that the pyrrolidin-1-yl group at the C-2 position was essential for this potent activity. nih.gov The broader class of thiazole (B1198619) derivatives is being investigated as multi-targeted anticancer agents, inhibiting key enzymes like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.gov

Novel applications are also emerging in other therapeutic areas. For instance, pyrrolidinyl and thiazole derivatives have been identified as potent phosphodiesterase 4 (PDE4) inhibitors , with potential for treating inflammatory respiratory diseases like COPD. nih.gov Other research points to the potential of the general (pyrrolidin-1-yl)thiazole structure in developing inhibitors for enzymes such as phosphatidylinositol-3-kinase alpha (PI3Kα) and kynurenine (B1673888) aminotransferase (KAT) II, as well as modulators for β3-adrenergic receptors. mersin.edu.tr Additionally, certain 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives have shown significant potential as anticonvulsant agents . researchgate.netnih.gov

Potential for Clinical Translation and Drug Discovery Initiatives

The journey of this compound derivatives toward clinical use is underpinned by their demonstrated efficacy in preclinical models and strategic drug discovery initiatives. The urgent need for new antimicrobial agents to combat multidrug-resistant bacteria provides a strong impetus for their development. biointerfaceresearch.commdpi.com

A critical factor for clinical translation is a favorable safety profile. Encouragingly, several studies have reported that certain active this compound derivatives exhibit minimal toxicity toward healthy mammalian cells at their effective concentrations, a crucial attribute for any potential therapeutic agent. biointerfaceresearch.combohrium.com For example, a derivative containing a 4-F-phenyl group was found to selectively inhibit Gram-positive bacteria with low toxicity. biointerfaceresearch.com

Successful drug discovery programs provide a roadmap for the clinical translation of these compounds. A notable example is the discovery and optimization of pyrrolidinyl derivatives as inhaled PDE4 inhibitors. nih.gov This program led to the identification of candidates with optimal in vitro ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic properties, which subsequently demonstrated efficacy in animal models of lung inflammation. nih.gov Such comprehensive discovery programs, which integrate chemical synthesis, biological screening, and preclinical evaluation, are essential for advancing the this compound scaffold.

The establishment of clear structure-activity relationships (SAR) is fundamental to these initiatives. For instance, it has been demonstrated that for antimicrotubule activity, the pyrrolidin-1-yl moiety at the C-2 position and a 3′,4′,5′-trimethoxybenzoyl group at the C-5 position of the thiazole ring are essential for high potency. nih.gov Minor modifications, such as expanding the pyrrolidine (B122466) to a piperazine (B1678402) ring, led to a significant loss of activity. nih.gov This detailed structural understanding is vital for designing future clinical candidates with improved efficacy and safety. nih.gov

Strategic Directions for Future Research and Development

To fully realize the therapeutic potential of the this compound scaffold, future research must adopt a strategic and multi-faceted approach.

First, addressing chemical stability is paramount. Future synthetic efforts should focus on designing and producing derivatives with enhanced stability without compromising biological activity. This could involve modifying susceptible functional groups or incorporating stabilizing elements into the molecular structure. mersin.edu.tr The use of green chemistry principles, such as microwave-assisted synthesis, could also offer more efficient and controlled synthetic routes. nih.govnih.gov

Second, expanding the scope of biological screening is crucial. Derivatives should be tested against a wider array of therapeutic targets, including a broader range of kinases, enzymes, and receptors implicated in various diseases. nih.govnih.gov This will help to uncover novel applications and unlock the full potential of the scaffold. frontiersin.org

Third, comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies must be conducted. nih.govresearchgate.net Systematic modification of the pyrrolidine and thiazole rings will allow for the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov Understanding how different substituents influence biological activity is key to designing next-generation drug candidates.

Fourth, for compounds with promising in vitro activity, it is essential to elucidate their mechanism of action . For antibacterial candidates, this includes identifying the specific cellular targets, such as enzymes like DNA gyrase or proteins involved in cell wall synthesis. nih.govnih.gov For anticancer agents, this involves confirming target engagement and detailing the downstream cellular effects. nih.gov

Finally, promising candidates must progress to in vivo evaluation . Assessing the efficacy, safety, and pharmacokinetic profile of these compounds in relevant animal models is a critical step toward clinical translation. nih.gov These studies will provide the necessary data to support the advancement of the most promising this compound derivatives into clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyrrolidin-1-yl)thiazole, and how can its purity be validated?

  • Methodological Answer :

  • Synthesis : Multi-step protocols often involve coupling pyrrolidine with thiazole precursors under reflux conditions. For example, cyclocondensation of thiourea derivatives with α-haloketones in ethanol or acetonitrile, catalyzed by triethylamine, yields thiazole intermediates . Subsequent functionalization with pyrrolidine is achieved via nucleophilic substitution (e.g., using K2_2CO3_3 as a base in DMF at 80°C) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) for >95% purity thresholds. Confirm structural integrity via 1^1H/13^13C NMR (e.g., thiazole protons at δ 7.2–7.5 ppm) and IR (C=N stretch at ~1600 cm1^{-1}). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR identifies substituent environments (e.g., pyrrolidine protons at δ 1.6–2.1 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+ for C7_7H11_{11}N3_3S: m/z 178.07).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO2_2, -F) or donating (-OCH3_3) groups at the thiazole 4-position. Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to bacterial targets (e.g., DNA gyrase). For example, 4-fluorophenyl analogs show enhanced activity due to hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate conflicting compounds under uniform conditions (e.g., broth microdilution per CLSI guidelines). Control variables include inoculum size (5 × 105^5 CFU/mL) and incubation time (18–24 h) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, discrepancies in MIC values may arise from differences in bacterial strains or solvent carriers (DMSO vs. aqueous buffers) .

Q. How is molecular docking employed to predict the binding mechanisms of this compound derivatives with enzyme targets?

  • Methodological Answer :

  • Protocol : Prepare the protein (e.g., COX-2, PDB ID 5KIR) by removing water molecules and adding polar hydrogens. Dock ligands using a grid centered on the active site (20 Å3^3). Analyze poses for hydrogen bonds (e.g., thiazole N with Arg120) and π-π stacking (pyrrolidine with Tyr355) .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values. Derivatives with ΔG < −8 kcal/mol typically show sub-μM inhibition .

Q. What methodologies determine the acid dissociation constant (pKa) and solubility profile of this compound compounds?

  • Methodological Answer :

  • pKa Determination : Use potentiometric titration (GLpKa instrument) in 0.15 M KCl at 25°C. Thiazole N1 protonation occurs at pKa ~3.5–4.0, while pyrrolidine N exhibits pKa ~10.2–10.8 .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure concentration via UV-Vis (λ = 275 nm) after 24 h equilibrium. LogP values (e.g., 2.1–2.8) correlate with octanol/water partitioning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.